1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate
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Overview
Description
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate is a complex organic compound with the molecular formula C20H28F5N3O4S and a molecular weight of 501.51 g/mol. This compound is known for its unique structure, which includes a difluoro-phenyl-ethyl group and a dimethylamino-pyridinium moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate involves several steps. One common method includes the reaction of difluoromethylated compounds with pyridinium salts under controlled conditions. The reaction typically requires the use of specific reagents such as diethylaminosulfur trifluoride for fluorination and trifluoromethanesulfonate as a counterion . Industrial production methods may involve batch or flow processes to ensure scalability and safety .
Chemical Reactions Analysis
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophilic substitution reactions are common, where the difluoro-phenyl-ethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-phenyl-ethyl ketones, while reduction can produce difluoro-phenyl-ethyl alcohols .
Scientific Research Applications
1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate involves its interaction with molecular targets such as enzymes and receptors. The difluoro-phenyl-ethyl group enhances the compound’s binding affinity to these targets, while the dimethylamino-pyridinium moiety facilitates its solubility and transport within biological systems. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar compounds to 1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate include:
Difluoromethylated pyridinium salts: These compounds share the difluoro-phenyl-ethyl group but differ in their counterions and substituents.
Trifluoromethylated analogs: These compounds have a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28F5N3O4S |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2-difluoro-1-phenylethanolate;tetramethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H16F2N2O.C4H12N.CHF3O3S/c1-18(2)13-8-10-19(11-9-13)15(16,17)14(20)12-6-4-3-5-7-12;1-5(2,3)4;2-1(3,4)8(5,6)7/h3-11,14H,1-2H3;1-4H3;(H,5,6,7)/q;+1;/p-1 |
InChI Key |
YLIDNGCDFPFXON-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(C(C2=CC=CC=C2)[O-])(F)F.C[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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